3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Description
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with an amino group (-NH₂) at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. A propanoic acid moiety is attached to the 1-position of the pyrazole ring via a three-carbon chain, and the compound is stabilized as a hydrochloride salt.
The compound is commercially available (CymitQuimica Ref: 54-PC410110) at a premium price (€1,044.00/g), reflecting its specialized synthesis and applications in medicinal chemistry or materials science . Its structural features suggest utility as a building block for pharmaceuticals, agrochemicals, or fluorinated polymers.
Properties
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)6-4(11)3-13(12-6)2-1-5(14)15;/h3H,1-2,11H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMEZRNFGYXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group in its structure is known to enhance the biological properties of compounds, making it a subject of interest in drug development.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 223.15 g/mol. The presence of the trifluoromethyl group () is significant as it influences the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activities. A study on similar compounds demonstrated that certain pyrazole derivatives showed significant antibacterial effects against various strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds containing the trifluoromethyl group have been associated with anti-inflammatory properties. A class of pyrazolyl benzenesulfonamide compounds has been documented for their effectiveness in treating inflammation-related disorders. This suggests that this compound may share similar anti-inflammatory mechanisms .
The mechanism by which trifluoromethyl-containing compounds exert their biological effects often involves modulation of enzyme activity and interaction with specific receptors. For instance, studies have shown that the incorporation of a trifluoromethyl group can increase the potency of inhibitors targeting serotonin transporters, which may be relevant for mood disorders .
Study on Antimicrobial Activity
In a study investigating various synthesized compounds, it was found that certain derivatives exhibited antimicrobial activity. Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was highlighted for its ability to promote plant growth while also displaying antimicrobial properties . This illustrates the dual functionality that may be present in related pyrazole compounds.
Clinical Implications
The potential clinical implications of this compound extend to its use in treating inflammatory diseases and infections. Given its structural characteristics, further research could elucidate its role as a therapeutic agent in various medical conditions.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid
A positional isomer of the target compound, 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, differs in the attachment of the propanoic acid group to the pyrazole’s 2-position instead of the 3-position. This minor structural variation significantly impacts commercial viability and solubility:
- Solubility : The 3-position attachment in the target compound likely improves aqueous solubility due to steric and electronic effects, whereas the 2-isomer may exhibit reduced solubility.
- Commercial Status : The 2-isomer has been discontinued (CymitQuimica Ref: 10-F681035), possibly due to inferior performance in preliminary assays or synthetic challenges .
Pyrazole Derivatives with Alternative Functional Groups
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
This derivative replaces the amino and propanoic acid groups with a sulfanyl (-S-) linkage to a chlorophenyl ring and a carbaldehyde (-CHO) group. Key differences include:
- Lipophilicity : The sulfanyl and chlorophenyl groups increase hydrophobicity, making this compound more suited for membrane-penetrating applications.
- Reactivity : The carbaldehyde group enables nucleophilic addition reactions, unlike the hydrochloride salt in the target compound, which is tailored for ionic interactions .
Hydrazone-Containing Pyrazoles: 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
This compound features a hydrazone (-NH-N=CH-) group instead of an amino-propanoic acid system. Notable contrasts include:
- Chelation Potential: Hydrazones are known for metal coordination, suggesting applications in catalysis or sensors, whereas the target compound’s hydrochloride form prioritizes solubility for biological use.
- Toxicity Data : The hydrazone’s toxicological profile is uncharacterized, whereas the hydrochloride’s commercial availability implies preliminary safety validation .
Perfluorinated Propanoic Acid Derivatives
Examples from the Pharos Project (e.g., [69087-46-3]) feature extensive fluorination, including tetrafluoroethoxy and trifluoroethenyl groups. Comparisons highlight:
- Environmental Persistence: Perfluorinated compounds resist degradation, raising ecological concerns. The target compound’s single CF₃ group and biodegradable propanoic acid moiety may reduce environmental impact.
- Thermal Stability: Perfluorinated derivatives exhibit superior thermal stability, favoring industrial applications, whereas the target compound’s amino group supports biological interactions .
Heterocyclic Analogues: Furan-Pyridazine Carboxamides
A patent application (EP 4 374 877 A2) describes a pyridazine-carboxamide with a trifluoromethyl-substituted furan. Structural and functional contrasts include:
- Core Heterocycle : Pyridazine (6-membered, two adjacent N atoms) vs. pyrazole (5-membered, two N atoms). Pyridazines often target enzymes like PDE inhibitors, while pyrazoles are common in kinase inhibitors.
- Bioactivity : The furan-pyridazine compound’s carboxamide group may enhance target binding affinity, whereas the target compound’s hydrochloride salt optimizes pharmacokinetics .
Q & A
Advanced Question
- Enzyme inhibition assays : Test against kinases or proteases, given pyrazole’s role in ATP-binding pocket interactions.
- Cellular uptake studies : Use fluorescently tagged derivatives to assess permeability (relevant for drug design).
- Binding affinity studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with targets like G-protein-coupled receptors .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Advanced Question
- Continuous flow chemistry : Reduces reaction times and improves yield consistency (e.g., via microreactors for aza-Michael steps) .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported reagents) to minimize waste.
- Process analytical technology (PAT) : Real-time monitoring via inline NMR or IR ensures reaction control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
